BMS-605541
Overview
Description
BMS 605541 is a selective and orally active inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. It has shown significant potential in cancer research due to its ability to inhibit the growth of human umbilical vein endothelial cells (HUVECs) through vascular endothelial growth factor (VEGF) with an IC50 value of 25 nanomolar . The compound also inhibits the activity of Flk-1, VEGFR-1, and platelet-derived growth factor receptor-beta (PDGFR-β) with IC50 values of 40 nanomolar, 400 nanomolar, and 200 nanomolar, respectively .
Mechanism of Action
Target of Action
BMS-605541, also known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide, primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . It also inhibits the activity of Flk-1 , VEGFR-1 , and PDGFR-β . These targets play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
This compound is a selective and orally active inhibitor of VEGFR-2 kinase . It works by binding to the ATP-binding site of the VEGFR-2 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling pathways that promote angiogenesis .
Biochemical Pathways
The inhibition of VEGFR-2 by this compound affects the VEGF signaling pathway, which is critical for angiogenesis . By blocking this pathway, this compound can inhibit the proliferation, survival, migration, invasion, and differentiation of endothelial cells . This leads to a reduction in the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor and inhibiting its growth .
Pharmacokinetics
This compound has a favorable pharmacokinetic profile. It has a moderate steady-state volume of distribution, low systemic clearance, and favorable half-life . It also shows 100% oral bioavailability in mice and 52% in monkeys . These properties contribute to its bioavailability and potential effectiveness as a therapeutic agent .
Result of Action
The primary result of this compound’s action is the inhibition of tumor-induced angiogenesis . By blocking the VEGF signaling pathway, it can inhibit the growth of human lung and colon carcinoma xenograft models . This makes it a promising candidate for cancer research and potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
BMS-605541 has been found to interact with several key enzymes and proteins. It is a selective and orally active inhibitor of VEGFR-2 kinase . It inhibits the activity of Flk-1, VEGFR-1, and PDGFR-β . The nature of these interactions is primarily inhibitory, with this compound acting as an ATP-competitive antagonist .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of HUVECs through VEGF . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As an ATP-competitive antagonist, it binds to the ATP-binding site of VEGFR-2, thereby inhibiting the kinase’s activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to have anti-tumor activity in thymic mice subcutaneously implanted with L2987 and HCT-116 xenografts when administered at dosages ranging from 12.5 to 180 mg/kg .
Metabolic Pathways
Given its role as a VEGFR-2 inhibitor, it likely interacts with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
It is known to be orally bioavailable in rodents , suggesting that it can be absorbed and distributed in the body following oral administration.
Subcellular Localization
Given its role as a VEGFR-2 inhibitor, it is likely to be found in locations where VEGFR-2 is present, such as the cell membrane .
Preparation Methods
The synthesis of BMS 605541 involves multiple steps, starting with the preparation of the 2-aminothiazole scaffold, which is a key component in its structure. The synthetic route typically includes the following steps:
Formation of the 2-aminothiazole scaffold: This involves the reaction of a thioamide with a haloketone under basic conditions.
Coupling with an aryl halide: The 2-aminothiazole is then coupled with an aryl halide using a palladium-catalyzed cross-coupling reaction.
Introduction of the fluorine atoms: Fluorine atoms are introduced through a nucleophilic substitution reaction.
Final modifications:
Industrial production methods for BMS 605541 would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
BMS 605541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of BMS 605541.
Coupling reactions: Palladium-catalyzed cross-coupling reactions are used to introduce aryl groups into the compound.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Major products formed from these reactions include various derivatives of BMS 605541 with modified functional groups that can enhance or alter its biological activity.
Scientific Research Applications
BMS 605541 has a wide range of scientific research applications, particularly in the field of cancer research. Its primary use is as a VEGFR-2 kinase inhibitor, which makes it a valuable tool for studying tumor-induced angiogenesis. This process involves the formation of new capillary networks between neoplastic cells and endothelial cells, which is essential for solid tumor growth and metastasis .
In addition to cancer research, BMS 605541 is used in studies related to:
Biology: Investigating the role of VEGFR-2 in various biological processes, including cell proliferation, migration, and survival.
Medicine: Developing new therapeutic strategies for diseases involving abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Comparison with Similar Compounds
BMS 605541 is unique in its selectivity and potency as a VEGFR-2 kinase inhibitor. Similar compounds include:
Sunitinib: Another VEGFR-2 inhibitor with broader kinase inhibition, including PDGFR and c-Kit.
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Pazopanib: A selective VEGFR inhibitor with additional activity against PDGFR and c-Kit.
Compared to these compounds, BMS 605541 demonstrates higher selectivity for VEGFR-2, making it a valuable tool for studying VEGFR-2-specific pathways and developing targeted therapies.
Properties
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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